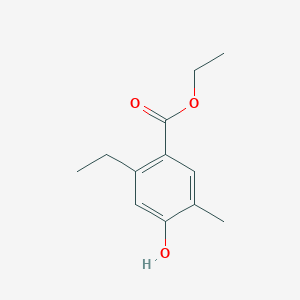

Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate

Description

Properties

CAS No. |

102740-19-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 2-ethyl-4-hydroxy-5-methylbenzoate |

InChI |

InChI=1S/C12H16O3/c1-4-9-7-11(13)8(3)6-10(9)12(14)15-5-2/h6-7,13H,4-5H2,1-3H3 |

InChI Key |

FDCJXJPKZQLBAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C(=C1)O)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Hydroxyl Group Protection

The 4-hydroxy group is susceptible to oxidation and undesired alkylation. Protection as a benzyl ether is widely employed:

Ethylation at Position 2

Introducing the ethyl group requires directed ortho-metalation or Friedel-Crafts alkylation:

Esterification of the Carboxylic Acid

With the ethyl group in place, esterification proceeds via:

Deprotection of the Benzyl Group

Hydrogenolysis using Pd/C under H₂ atmosphere restores the hydroxyl group:

Direct Esterification of the Parent Acid

If 2-ethyl-4-hydroxy-5-methylbenzoic acid is accessible, direct esterification simplifies synthesis:

- Procedure : Dissolve the acid (32 mmol) in ethanol (60 mL), add H₂SO₄ (3 mL), and reflux overnight. Concentrate, extract with EtOAc, wash with NaHCO₃ and brine, and dry over Na₂SO₄.

- Yield : ~84% for analogous methyl esters.

Alkylation Strategies for Ethyl Group Introduction

Nucleophilic Aromatic Substitution

Activate position 2 with a nitro or sulfonic acid group, then displace with an ethyl Grignard reagent. Limited by the need for strong electron-withdrawing groups.

Ullmann Coupling

Couple ethyl iodide with a brominated precursor using Cu catalyst:

Comparative Analysis of Synthetic Methods

Optimization and Yield Considerations

- Solvent Choice : Polar aprotic solvents (DMF, acetone) enhance reaction rates for alkylation.

- Catalyst Loading : Cu catalysts at 10 mol% improve Ullmann coupling efficiency.

- Temperature Control : Reflux (80–85°C) optimizes benzyl protection, while lower temperatures (0–5°C) prevent byproducts during deprotection.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products Formed

Oxidation: Formation of 2-ethyl-4-oxo-5-methylbenzoic acid.

Reduction: Formation of 2-ethyl-4-hydroxy-5-methylbenzyl alcohol.

Substitution: Formation of 2-ethyl-4-hydroxy-5-methyl-3-nitrobenzoate or 2-ethyl-4-hydroxy-5-methyl-3-bromobenzoate.

Scientific Research Applications

Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a component in various formulations.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-hydroxy-5-methylbenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 2-bromo-5-ethoxy-4-methylbenzoate (CAS 881596-09-4)

- Molecular Formula : C₁₂H₁₅BrO₃

- Substituents : Bromo (2-position), ethoxy (5-position), methyl (4-position).

- Key Differences : Replaces the ethyl and hydroxy groups in the target compound with bromo and ethoxy groups. The bromo group enhances electrophilicity, enabling nucleophilic substitution reactions, while the ethoxy group increases hydrophobicity.

- Applications: Likely used as an intermediate in cross-coupling reactions or organometallic synthesis .

Ethyl 4-nitrobenzoate Derivatives

- Example: Ethyl 4-nitrobenzoylacetate (C₁₁H₁₁NO₅).

- Substituents : Nitro (4-position), acetyl (adjacent to ester).

- Key Differences : The nitro group is strongly electron-withdrawing, reducing aromatic ring reactivity compared to the hydroxy group in the target compound. These derivatives are often intermediates in dye or explosive synthesis .

Methyl 4-acetamido-2-hydroxybenzoate

- Molecular Formula: C₁₀H₁₁NO₄

- Substituents : Acetamido (4-position), hydroxy (2-position).

- This compound is a precursor to pharmaceutical agents, such as anti-inflammatory or antimicrobial derivatives .

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate (CAS 1416342-29-4)

- Molecular Formula : C₁₃H₁₄N₂O₃S

- Substituents: Aminothiazole (5-position), methoxy (2-position).

- Key Differences: The aminothiazole ring enables coordination with metal ions or biological targets. Applications include antibiotic development (e.g., cephalosporin analogs) .

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

- Substituents: Amino (4-position), ethylsulfonyl (5-position), methoxy (2-position).

- Key Differences : The ethylsulfonyl group is a strong electron-withdrawing substituent, enhancing stability under acidic conditions. Such compounds are used in sulfonamide drug synthesis .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.